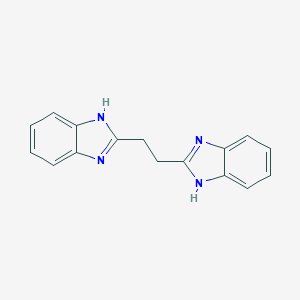

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE

Description

Properties

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHZMUOBBZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291832 | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-07-3 | |

| Record name | 3575-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a reliable synthetic pathway, in-depth analysis of its structural and spectroscopic properties, and insights into the rationale behind the experimental methodologies. The guide emphasizes the importance of rigorous characterization for the validation of molecular identity and purity, a cornerstone of reproducible scientific research.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed as anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer agents.[2]

The molecule 2,2'-ethane-1,2-diylbis-1H-benzimidazole, which features two benzimidazole units linked by an ethane bridge, presents a unique structural motif. This bidentate ligand is of particular interest for the development of metal-based therapeutics and functional materials. The symmetrical nature of the molecule and the presence of multiple hydrogen bond donors and acceptors also make it a valuable building block in supramolecular chemistry.[3] A thorough understanding of its synthesis and a complete characterization are paramount for its application in these fields.

Synthesis of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

The synthesis of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is most effectively achieved through the condensation reaction of o-phenylenediamine with succinic acid. This method, known as the Phillips-Ladenburg benzimidazole synthesis, is a robust and widely used approach for the formation of the benzimidazole ring system.

Reaction Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The first step involves the formation of a di-amide intermediate through the reaction of the amino groups of o-phenylenediamine with the carboxylic acid groups of succinic acid. The subsequent and rate-determining step is an intramolecular cyclization with the elimination of water, leading to the formation of the two imidazole rings. The use of an acidic catalyst, such as hydrochloric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. The acidic medium also facilitates the dehydration step.

Caption: Synthetic pathway for 2,2'-ethane-1,2-diylbis-1H-benzimidazole.

Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[3]

Materials:

-

o-Phenylenediamine

-

Succinic acid

-

10% Hydrochloric acid solution

-

Deionized water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (2 equivalents) and succinic acid (1 equivalent).

-

Add a sufficient volume of 10% hydrochloric acid solution to dissolve the reactants.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Collect the crude product by filtration and wash it thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to yield colorless crystals.[3]

Self-Validation: The melting point of the purified product should be determined and compared with the literature value (approximately 360 °C) as a preliminary check of purity.

Comprehensive Characterization

A rigorous characterization of the synthesized 2,2'-ethane-1,2-diylbis-1H-benzimidazole is essential to confirm its identity, structure, and purity. A combination of crystallographic and spectroscopic techniques should be employed.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. The crystallographic data for 2,2'-ethane-1,2-diylbis-1H-benzimidazole reveals a centrosymmetric molecule.[3] The two benzimidazole rings are nearly parallel to each other.[3] The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming sheets in the solid state.[3] Weak aromatic π-π stacking interactions are also observed between the benzimidazole rings of adjacent molecules.[3]

| Crystallographic Data | Value |

| Molecular Formula | C₁₆H₁₄N₄ |

| Molecular Weight | 262.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a | 8.4295 (18) Å |

| b | 9.924 (2) Å |

| c | 15.351 (4) Å |

| V | 1284.2 (5) ų |

| Z | 4 |

Data obtained from Chen et al. (2012).[3]

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and the electronic environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The protons on the benzene rings will appear as a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm).

-

Ethane Bridge Protons: The four protons of the ethane bridge are chemically equivalent and will give rise to a singlet at approximately δ 3.0-3.5 ppm.

-

N-H Protons: The N-H protons of the imidazole ring will appear as a broad singlet at a downfield chemical shift (typically δ 12-13 ppm in DMSO-d₆), which is characteristic of acidic protons involved in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule.

-

Aromatic Carbons: The carbons of the benzene rings will show distinct signals in the aromatic region (δ 110-150 ppm).

-

Imidazole Carbon: The C2 carbon of the imidazole ring (the one attached to the ethane bridge) will appear at a characteristic downfield shift (around δ 150-155 ppm).

-

Ethane Bridge Carbon: The carbons of the ethane bridge will give a single signal in the aliphatic region (around δ 25-30 ppm).

The FTIR spectrum provides information about the vibrational modes of the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethane bridge will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system will give rise to a series of sharp absorption bands in the region of 1400-1650 cm⁻¹.[4]

-

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will be visible in the fingerprint region (600-900 cm⁻¹).

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 262, corresponding to the molecular weight of the compound. This peak is expected to be of high intensity due to the stability of the aromatic system.

-

Fragmentation: Common fragmentation pathways for benzimidazoles involve the loss of HCN from the imidazole ring. For 2,2'-ethane-1,2-diylbis-1H-benzimidazole, fragmentation may also occur at the ethane bridge.

Caption: Comprehensive characterization workflow for 2,2'-ethane-1,2-diylbis-1H-benzimidazole.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of 2,2'-ethane-1,2-diylbis-1H-benzimidazole and has detailed the essential characterization techniques required to validate its structure and purity. The combination of X-ray crystallography and a suite of spectroscopic methods provides a self-validating system for ensuring the quality of the synthesized compound. For researchers in drug discovery and materials science, a thorough understanding and application of these principles are fundamental to the generation of reliable and reproducible scientific data.

References

-

Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 339-351. Available at: [Link]

-

Chen, X., Wu, X. Y., & Zhao, G. L. (2012). 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1321. Available at: [Link]

-

Chen, X., Wu, X. Y., & Zhao, G. L. (2012). 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1321. Available at: [Link]

-

Gürbüz, D., et al. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 83(10), 1099-1112. Available at: [Link]

-

Kattimani, P. P., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(82), 67035-67041. Available at: [Link]

- Meti, G. Y., et al. (2015). Supplementary Information: Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.

- Nayak, S. K., et al. (2019). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation….

-

PubChem. (n.d.). 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole. Retrieved from [Link]

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3231-3239.

-

Roeder, C. H., & Day, A. R. (1956). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 21(11), 1261–1263. Available at: [Link]

- Sharma, V., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 102869.

- Tavman, A., et al. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 83(10), 1099-1112.

-

Tempel, D. J., et al. (2003). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Tetrahedron Letters, 44(30), 5641-5644. Available at: [Link]

-

Titi, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(23), 8206. Available at: [Link]

- Zaky, R. R., et al. (2021). Synthesis, characterization, in vitro biological and molecular docking evaluation of N,N'-(ethane-1,2-diyl)bis(benzamides). Journal of the Iranian Chemical Society, 18, 2221-2236.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-ethane-1,2-diylbis-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-ethane-1,2-diylbis-1H-benzimidazole, a prominent member of the bis-benzimidazole family, is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application. This document delves into its structural attributes, spectroscopic signature, and thermal stability, supported by detailed experimental protocols and data analysis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, appearing in a wide array of FDA-approved drugs.[2] Its bioisosteric relationship with naturally occurring purine nucleotides allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3] The bis-benzimidazole motif, featuring two benzimidazole units linked by a spacer, offers a versatile platform for developing molecules with enhanced binding affinities and specific biological functions. 2,2'-ethane-1,2-diylbis-1H-benzimidazole, with its simple ethane linker, serves as a fundamental building block in this class of compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in rational drug design and the development of advanced materials.

Molecular Structure and Crystallography

The structural integrity of 2,2'-ethane-1,2-diylbis-1H-benzimidazole underpins its chemical behavior and interaction with other molecules. X-ray crystallography provides the most definitive insight into its three-dimensional architecture.

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction analysis reveals that 2,2'-ethane-1,2-diylbis-1H-benzimidazole crystallizes in the orthorhombic system with the space group Pbca.[4] The complete molecule is generated by crystallographic inversion symmetry. The fundamental crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2,2'-ethane-1,2-diylbis-1H-benzimidazole. [4]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄N₄ |

| Formula Weight | 262.31 g/mol |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 8.4295 (18) Å |

| b | 9.924 (2) Å |

| c | 15.351 (4) Å |

| Volume | 1284.2 (5) ų |

| Z | 4 |

| Calculated Density | 1.357 Mg/m³ |

Molecular Geometry and Intermolecular Interactions

The molecule consists of two symmetric benzimidazole rings linked by an ethane bridge.[4] The two benzimidazolyl rings are nearly parallel, with a dihedral angle of approximately 2.645 (6)° between them.[4] This planarity is a key feature influencing its ability to participate in π-π stacking interactions.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the N-H group of one benzimidazole moiety acts as a hydrogen bond donor to a nitrogen atom of an adjacent molecule (N—H⋯N), forming sheets in the (001) plane.[4] Additionally, weak aromatic π–π stacking interactions are observed between the benzimidazolyl rings of neighboring molecules, with centroid-to-centroid distances of approximately 3.738 Å and 3.794 Å.[4] These non-covalent interactions play a crucial role in the stability of the crystal lattice.

Figure 1: A generalized workflow for the synthesis and characterization of 2,2'-ethane-1,2-diylbis-1H-benzimidazole.

Synthesis and Purification

The synthesis of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is typically achieved through the condensation of o-phenylenediamine with succinic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, provides a straightforward route to the desired product.

Experimental Protocol: Synthesis

The following protocol is adapted from the work of Chen et al. (2012).[4]

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.081 g, 10 mmol) and succinic acid (0.590 g, 5 mmol).

-

Acidic Medium: Add 30 mL of a 10% hydrochloric acid solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The acidic conditions facilitate the condensation and ring closure.

-

Isolation: After the reflux period, cool the reaction mixture to room temperature. A precipitate will form.

-

Filtration: Collect the crude product by filtration.

Experimental Protocol: Purification

-

Recrystallization: Purify the crude product by recrystallization from water. Dissolve the solid in a minimal amount of hot water and allow it to cool slowly.

-

Crystal Growth: Colorless crystals of 2,2'-ethane-1,2-diylbis-1H-benzimidazole will form over time. For optimal crystal quality for X-ray diffraction, allow the solution to stand for a week.[4]

-

Drying: Collect the purified crystals by filtration and dry them thoroughly.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2,2'-ethane-1,2-diylbis-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirm the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Table 2: ¹H and ¹³C NMR Spectral Data for 2,2'-ethane-1,2-diylbis-1H-benzimidazole (in DMSO-d₆).

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 12.15 | s (broad) | 2H, N-H |

| 7.76 - 7.66 | dd | 4H, Aromatic C4-H & C7-H | |

| 7.29 - 7.21 | m | 4H, Aromatic C5-H & C6-H | |

| 2.84 - 2.76 | t | 4H, -CH₂-CH₂- | |

| ¹³C | 151.05 | - | C2 (imidazole ring) |

| 142.95 | - | Aromatic C-N | |

| 139.62 | - | Aromatic C-C | |

| 123.59 | - | Aromatic C-H | |

| 115.65 | - | Aromatic C-H | |

| 33.03 | - | -CH₂-CH₂- |

Note: The specific peak assignments for the aromatic protons and carbons can be complex due to potential overlap and second-order effects. The assignments provided are based on general chemical shift regions for benzimidazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized in Table 3.

Table 3: Characteristic FT-IR Absorption Bands for 2,2'-ethane-1,2-diylbis-1H-benzimidazole.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3217 | Strong, Broad | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Medium | C=N and C=C stretching (aromatic ring) |

| 1450 - 1400 | Medium | C-N stretching |

| 1300 - 1000 | Weak | C-H in-plane bending |

| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

UV-Visible (UV-Vis) Spectroscopy

Physicochemical Parameters

A quantitative understanding of the physicochemical properties is crucial for applications in drug development and materials science.

Solubility Profile

The solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is a critical parameter for its formulation and application. While quantitative solubility data is not widely published, the general solubility behavior of benzimidazoles provides some guidance. They are typically:

-

Soluble in strong aqueous acids due to the formation of protonated species.

-

Sparingly soluble to insoluble in water and non-polar organic solvents like benzene and petroleum ether.

-

Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

For practical laboratory use, DMSO is often the solvent of choice for preparing stock solutions.

Melting Point

The melting point is a key indicator of purity and thermal stability. The reported melting point for 2,2'-ethane-1,2-diylbis-1H-benzimidazole is in the range of 316-318 °C .

Acidity (pKa)

The pKa value indicates the tendency of the N-H proton to dissociate. A predicted pKa value for 2,2'-ethane-1,2-diylbis-1H-benzimidazole is approximately 11.46 . This indicates that it is a weak acid. The basicity of the imine nitrogen also plays a role in its chemical behavior.

Thermal Stability

The thermal stability of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is an important consideration for its processing and storage. While specific TGA and DSC data for this compound were not found in the surveyed literature, data from related bis-benzimidazole compounds suggest a high degree of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For similar bis-benzimidazole structures, thermal decomposition typically begins at temperatures above 300 °C, indicating good thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would show an endothermic peak corresponding to the melting point. For a pure, crystalline sample, this peak would be sharp.

Figure 2: A conceptual diagram illustrating the key physicochemical properties of 2,2'-ethane-1,2-diylbis-1H-benzimidazole and their relevance to its applications.

Conclusion

2,2'-ethane-1,2-diylbis-1H-benzimidazole is a molecule of significant interest with a well-defined structure and characteristic spectroscopic properties. Its synthesis is straightforward, and its high thermal stability makes it a robust building block for various applications. While there is a need for more quantitative data on its solubility and experimental pKa, the information presented in this guide provides a solid foundation for researchers working with this compound. The insights into its crystal structure, intermolecular interactions, and spectroscopic fingerprint are essential for its rational application in the design of new pharmaceuticals and advanced materials.

References

-

Chen, X., Xiao-Yong, W., & Guo-Liang, Z. (2012). 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1321. [Link]

-

Gümüş, F., Öztürk, G., & Aydemir, M. (2014). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 59(11-12), 1035-1043. [Link]

-

Chen, X., Wu, X.-Y., & Zhao, G.-L. (2012). 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1321. [Link]

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 194-213.

-

PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Tavman, A., Gurbuz, D., & Cinarli, A. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 83(10), 1099–1112. [Link]

- Wang, Z., & Lu, J. (2009). Synthesis and crystal structure of 1,2-bis(2-benzimidazolyl)benzene. Chinese Journal of Structural Chemistry, 28(8), 995-998.

-

El-Nadi, Y. (2017). Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?. ResearchGate. Retrieved from [Link]

-

Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528. [Link]

- Bansal, R. K. (2018). Heterocyclic Chemistry.

- Kamal, A., Reddy, T. S., & Sreekanth, K. (2015). Benzimidazole containing molecules as anticancer agents.

-

Mettler-Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]

- Khan, I. U., et al. (2017). Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride.

- Al-Khazraji, A. S. H., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7856.

-

PubChem. (n.d.). 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3587-3594.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | C16H14N4 | CID 254320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, a molecule of significant interest in coordination chemistry and pharmaceutical sciences. This document moves beyond a simple recitation of data, offering in-depth, field-proven insights into the causal relationships behind the experimental design, from synthesis to final structural elucidation. We will explore the nuanced interplay of intermolecular forces that govern the solid-state architecture of this compound, providing a self-validating framework for its analysis. All methodologies are grounded in authoritative protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Moiety

Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The structural similarity of the benzimidazole nucleus to naturally occurring purine bases allows for its interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3] The specific compound, 2,2'-ethane-1,2-diylbis-1H-benzimidazole, acts as a versatile bidentate ligand, capable of forming stable complexes with a variety of metal ions.[3] Understanding its three-dimensional structure is paramount for predicting its coordination behavior, designing novel metal-organic frameworks (MOFs), and developing new therapeutic agents. This guide will provide a detailed walkthrough of the process to determine and analyze this critical crystal structure.

Synthesis and Single Crystal Growth: From Precursors to Diffraction-Quality Specimens

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages directly impact the success and quality of the final X-ray diffraction analysis.

Synthetic Pathway

A common and effective method for the synthesis of 2,2'-ethane-1,2-diylbis-1H-benzimidazole involves the condensation reaction between o-phenylenediamine and a suitable dicarboxylic acid or its derivative.[4] This approach is favored for its reliability and relatively high yields.

Experimental Protocol: Synthesis of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent, such as ethanol.

-

Addition of Succinic Acid: To the stirred solution of o-phenylenediamine, add succinic acid. An acidic catalyst, such as hydrochloric acid, is typically added to facilitate the reaction.

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation and cyclization reactions.

-

Isolation and Purification: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. Recrystallization from a solvent like ethanol can be performed to obtain a highly pure product.

Rationale for Synthetic Choices

The selection of succinic acid as the dicarboxylic acid is a logical choice for creating the ethane bridge between the two benzimidazole rings. The use of an acidic catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely successful method for small organic molecules.[4][5]

Experimental Protocol: Single Crystal Growth via Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified 2,2'-ethane-1,2-diylbis-1H-benzimidazole in a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture).

-

Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the clear solution to a clean vial. The vial is then loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

The key to this technique is the gradual increase in solute concentration, which allows for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.[5]

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.[6]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. A modern diffractometer, such as a Bruker APEXII CCD, is typically used for this purpose.

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.32 x 0.25 x 0.19 mm) is carefully mounted on a cryoloop or a glass fiber.

-

Data Collection Parameters: The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å), is used.

-

Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

-

Data Reduction: The raw diffraction data is processed to correct for various factors, including background scattering, Lorentz and polarization effects, and absorption. This step yields a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure. The SHELX series of programs is a powerful and widely used software suite for this purpose.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined ab initio using direct methods, as implemented in programs like SHELXS97.

-

Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method in a program such as SHELXL97. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Structural Analysis of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

The successful application of the aforementioned protocols yields a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Crystallographic Data

The crystallographic data for 2,2'-ethane-1,2-diylbis-1H-benzimidazole provides a quantitative description of its crystal structure.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₄N₄ | |

| Formula Weight | 262.31 | |

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| a (Å) | 8.4295 (18) | |

| b (Å) | 9.924 (2) | |

| c (Å) | 15.351 (4) | |

| V (ų) | 1284.2 (5) | |

| Z | 4 | |

| R[F² > 2σ(F²)] | 0.045 | |

| wR(F²) | 0.122 |

Molecular Structure

The molecule of 2,2'-ethane-1,2-diylbis-1H-benzimidazole possesses a center of inversion, meaning the complete molecule is generated by crystallographic inversion symmetry.[7] The two benzimidazole rings are nearly parallel to each other, with a small dihedral angle between them.

Caption: Workflow for Hirshfeld surface analysis.

The Hirshfeld surface analysis for 2,2'-ethane-1,2-diylbis-1H-benzimidazole would visually confirm the presence of the N—H···N hydrogen bonds as prominent red regions on the dnorm surface, indicating close intermolecular contacts. The π–π stacking interactions would be visible as fainter red or white areas. The 2D fingerprint plots derived from the Hirshfeld surface allow for the quantitative decomposition of the intermolecular contacts, providing percentages for H···H, C···H, and N···H interactions, thus offering a complete picture of the crystal packing forces.

Conclusion: A Holistic View of the Crystal Structure

The crystal structure analysis of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, when approached with scientific rigor and an understanding of the underlying principles, provides invaluable insights into its molecular and supramolecular properties. This guide has detailed a self-validating workflow, from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis. The elucidation of its solid-state structure, governed by a network of hydrogen bonds and π–π stacking interactions, provides a critical foundation for its application in the development of novel pharmaceuticals and advanced materials. The methodologies and analytical frameworks presented herein are intended to serve as a trusted resource for researchers in the field.

References

-

Chen, X., Wu, X.-Y., & Zhao, G.-L. (2012). 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1321. [Link]

-

Brog, J.-P., Chanez, C.-L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931. [Link]

-

Faizi, M. S. H., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 754-762. [Link]

-

Gomathy, S., & Karvembu, R. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link]

-

Xu, C., Xiao-Yong, W., & Guo-Liang, Z. (2012). 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1321-o1321. [Link]

-

Tavman, A., et al. (2015). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 60(5-6), 547-556. [Link]

-

Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In X-Ray Crystallography. IntechOpen. [Link]

-

Nayak, S. K., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 733. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

-

Carleton University. (2007). Slow Evaporation Method. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

Chadha, R., & Kashid, N. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 19(2), 103-126. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Slow Evaporation Method [people.chem.umass.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. youtube.com [youtube.com]

Spectroscopic data (NMR, IR, UV-Vis) of 2,2'-ethane-1,2-diylbis-1H-benzimidazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2'-ethane-1,2-diylbis-1H-benzimidazole (C₁₆H₁₄N₄), a significant heterocyclic compound with applications in coordination chemistry and materials science.[1][2] As a multidentate ligand, understanding its structural and electronic properties is paramount for its effective utilization. This document, intended for researchers and drug development professionals, synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic signatures of this molecule. We delve into the causality behind experimental choices, present detailed methodologies for data acquisition, and offer in-depth interpretations of the spectral data. All discussions are grounded in authoritative references to ensure scientific integrity and accuracy.

Introduction: The Structural Significance of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous biologically active compounds, including Vitamin B12.[3][4] The title compound, 2,2'-ethane-1,2-diylbis-1H-benzimidazole, features two benzimidazole units linked by a flexible ethane bridge. This structure allows the two nitrogen atoms of the imidazole rings to act as chelating agents for metal ions, making it a valuable ligand in the development of metal-organic frameworks and coordination complexes.[1]

The precise characterization of this molecule is the foundation of its application. Spectroscopic techniques provide a non-destructive means to confirm its identity, purity, and electronic environment. This guide offers a detailed exploration of its NMR, IR, and UV-Vis spectral properties, providing a crucial reference for its synthesis and application.

Figure 1: Chemical structure of 2,2'-ethane-1,2-diylbis-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,2'-ethane-1,2-diylbis-1H-benzimidazole, both ¹H and ¹³C NMR provide definitive structural confirmation.

Theoretical Principles

Due to the molecule's symmetry, the two benzimidazole units are chemically equivalent. This simplifies the spectrum, as corresponding protons and carbons on each ring will have identical chemical shifts. The key structural features to be identified are:

-

The aromatic protons on the benzene portion of the benzimidazole rings.

-

The N-H proton of the imidazole ring.

-

The aliphatic protons of the ethane bridge.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzimidazoles as it can effectively dissolve the compound and reveal the N-H proton signal, which might otherwise exchange too rapidly in protic solvents.

¹H NMR Spectroscopy: Interpretation

The expected ¹H NMR spectrum will exhibit three main regions:

-

Aromatic Region (δ 7.0-7.8 ppm): The four protons on each benzene ring are non-equivalent and will present as a complex multiplet pattern. Typically, they appear as two sets of signals, often resembling two multiplets, corresponding to the protons on the fused benzene rings.[5][6]

-

N-H Proton (δ ~12.0-13.0 ppm): The imidazole N-H proton is acidic and thus highly deshielded, appearing as a broad singlet far downfield.[6] Its presence is a key indicator of the benzimidazole core.

-

Aliphatic Region (δ ~3.0-3.5 ppm): The ethane bridge (-CH₂-CH₂-) is symmetrical. The four protons are chemically equivalent and will appear as a single, sharp singlet. The integration of this peak relative to the aromatic region (4H vs. 8H) is a crucial confirmation of the structure.

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum provides insight into the carbon skeleton. Due to symmetry, only eight carbon signals are expected:

-

C2 Carbon (δ ~150-155 ppm): The carbon atom situated between the two nitrogen atoms (C2) is significantly deshielded and is a characteristic signal for the benzimidazole ring.[7]

-

Aromatic Carbons (δ ~110-145 ppm): The six carbons of each fused benzene ring will give rise to several distinct signals in this region. The carbons directly bonded to the nitrogen atoms (C3a/C7a) are typically found around δ 135-145 ppm, while the other carbons (C4/C7, C5/C6) appear further upfield.[7][8]

-

Aliphatic Carbon (δ ~25-30 ppm): The two equivalent carbons of the ethane bridge will produce a single signal in the aliphatic region of the spectrum.

Summary of Expected NMR Data

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Notes |

| Ethane Bridge (-CH₂-) | ~3.3 (s, 4H) | ~27 | Symmetrical ethane protons give a singlet. |

| Aromatic (C4/C5/C6/C7-H) | 7.2-7.8 (m, 8H) | 110-145 | Complex multiplet pattern due to coupling. |

| Imidazole (N-H) | ~12.5 (br s, 2H) | - | Broad signal, characteristic of acidic proton. |

| Imidazole (C2) | - | ~152 | Key identifier for the benzimidazole core. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a standard pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles

For 2,2'-ethane-1,2-diylbis-1H-benzimidazole, the key vibrational modes are associated with the N-H, C-H, C=N, and C=C bonds of the benzimidazole rings and the C-H bonds of the ethane linker.

Interpretation of the IR Spectrum

-

N-H Stretching: A broad band is expected in the range of 3000-3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the N-H groups of adjacent molecules.[6]

-

Aromatic C-H Stretching: A sharp band or series of bands typically appears just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

-

Aliphatic C-H Stretching: Sharp bands corresponding to the symmetric and asymmetric stretching of the ethane bridge C-H bonds are expected in the 2850-3000 cm⁻¹ region.[6]

-

C=N and C=C Stretching (Fingerprint Region): The region between 1400 and 1650 cm⁻¹ is characteristic of the benzimidazole ring system. Strong absorptions corresponding to the stretching vibrations of the C=N and C=C bonds will be observed here.[4][9] A prominent band around 1620-1630 cm⁻¹ is often assigned to the C=N stretch.[6]

-

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear as strong bands in the 700-900 cm⁻¹ region.

Summary of Key IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3000 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium, Sharp |

| C=N Stretch | 1620 - 1630 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing conjugated systems like the benzimidazole ring.

Theoretical Principles

The benzimidazole system contains π-electrons that can be excited from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) orbitals. The primary transitions observed are π → π.[3]

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum, typically recorded in a solvent like acetonitrile or ethanol, is expected to show intense absorption bands in the UV region between 200 and 300 nm.[3] These bands are characteristic of the π → π* transitions within the conjugated benzimidazole aromatic system. The spectrum usually consists of two or three distinct absorption maxima (λ_max). The presence of the ethane bridge does not significantly alter the electronic transitions of the two independent benzimidazole chromophores.

Summary of UV-Vis Data

| Transition Type | Expected λ_max (nm) | Solvent |

| π → π* | ~245, ~275, ~285 | Acetonitrile/Ethanol |

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM).

-

Prepare a dilute solution (e.g., 0.1 mM) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[10]

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Fill a matching cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 800 nm.[3]

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum of absorbance versus wavelength.

Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

NMR confirms the complete carbon-hydrogen framework, including the symmetry of the molecule and the presence of the key N-H proton.

-

IR validates the presence of essential functional groups (N-H, C=N, aromatic rings, aliphatic chains) through their characteristic vibrational frequencies.

-

UV-Vis confirms the electronic structure of the conjugated benzimidazole system.

Together, these three techniques provide unambiguous evidence for the structure and purity of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, forming a self-validating system for its identification.

Conclusion

The spectroscopic profile of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is distinct and well-defined by NMR, IR, and UV-Vis techniques. The molecule's symmetry is a dominant feature in its NMR spectra, simplifying interpretation. The IR spectrum is characterized by a broad N-H stretch and strong absorptions in the fingerprint region, while the UV-Vis spectrum is dominated by intense π → π* transitions of the benzimidazole chromophore. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important compound in their work.

References

-

Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2020. 5

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. 6

-

Synthesis, crystal structure and Hirshfeld surface analysis of 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole). IUCr Journals. 11

-

Benzimidazole(51-17-2) 13C NMR spectrum. ChemicalBook. 8

-

Ethane-1,2-diyl)bis(1H-benzimidazole). PMC - NIH. 1

-

2,2'-(Ethane-1,2-di-yl)bis-(1H-benzimidazole). PubMed. 2

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. 12

-

2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole). Sci-Hub.

-

Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. 3

-

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole. PubChem - NIH. 13

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. 14

-

UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. ResearchGate. 15

-

Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry. 4

-

IR spectra of benzimidazole and the complexes. ResearchGate. 9

-

Benzimidazole(51-17-2) 1H NMR spectrum. ChemicalBook. 16

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH. 17

-

UV-Vis Absorption spectra of 2,2'-[propane-1,3-diylbis(oxy)]... ResearchGate. 10

-

1H-Benzimidazole. the NIST WebBook - National Institute of Standards and Technology. 18

-

1H-Benzimidazole. the NIST WebBook - National Institute of Standards and Technology. 19

Sources

- 1. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2'-(Ethane-1,2-di-yl)bis-(1H-benzimidazole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One moment, please... [revroum.lew.ro]

- 4. article.sapub.org [article.sapub.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole(51-17-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | C16H14N4 | CID 254320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 17. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1H-Benzimidazole [webbook.nist.gov]

- 19. 1H-Benzimidazole [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and material processing, this document offers a detailed exploration of the compound's predicted solubility in a range of organic and aqueous solvents. Beyond theoretical predictions, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility, ensuring researchers and scientists can validate and expand upon the foundational data presented. The causality behind experimental choices is elucidated, and all methodologies are designed as self-validating systems to uphold the highest standards of scientific integrity.

Introduction: The Significance of 2,2'-ethane-1,2-diylbis-1H-benzimidazole

2,2'-ethane-1,2-diylbis-1H-benzimidazole, also known as 1,2-bis(2-benzimidazolyl)ethane, is a bicyclic heterocyclic compound featuring two benzimidazole moieties linked by an ethane bridge.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[2] The dimeric nature of this specific molecule opens avenues for its use as a chelating agent, a building block for metal-organic frameworks (MOFs), and a precursor for compounds with potential applications in oncology and antimicrobial therapies.[2]

A fundamental understanding of the solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is paramount for its progression from laboratory-scale synthesis to practical applications. Solubility dictates the feasibility of purification methods, the choice of solvents for biological assays, and the design of effective formulation strategies for in vivo studies. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work with this promising compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, with its two polar benzimidazole rings and a nonpolar ethane linker, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 2,2'-ethane-1,2-diylbis-1H-benzimidazole and the Parent Benzimidazole

| Property | 2,2'-ethane-1,2-diylbis-1H-benzimidazole | Benzimidazole (for comparison) | Source |

| Molecular Formula | C₁₆H₁₄N₄ | C₇H₆N₂ | [1] |

| Molecular Weight | 262.31 g/mol | 118.14 g/mol | [1] |

| Predicted logP | 3.3 | 1.32 | [1][3] |

| pKa (of imidazole NH) | Predicted to be ~5 and ~12 | 5.55 (for protonated form) and 12.8 (for neutral form) | [3] |

| Melting Point | 360 °C | 170-172 °C | [3] |

The higher molecular weight and significantly higher predicted logP of 2,2'-ethane-1,2-diylbis-1H-benzimidazole compared to the parent benzimidazole suggest a lower aqueous solubility. The presence of two benzimidazole rings increases the potential for intermolecular hydrogen bonding and π-π stacking in the solid state, which would require more energy to overcome during dissolution.[4]

Predicted Solubility in Organic Solvents

Based on the general principles of "like dissolves like" and the known solubility of benzimidazole derivatives, a qualitative solubility profile can be predicted.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at disrupting hydrogen bonds and have high polarity, making them likely to be the best solvents for 2,2'-ethane-1,2-diylbis-1H-benzimidazole. The polar nature of the benzimidazole rings will interact favorably with the high polarity of these solvents.

-

Polar Protic Solvents (e.g., Alcohols): Alcohols such as methanol and ethanol are expected to be reasonably good solvents. They can act as both hydrogen bond donors and acceptors, interacting with the nitrogen atoms of the benzimidazole rings. Solubility is predicted to decrease as the alkyl chain length of the alcohol increases due to a decrease in solvent polarity.[6]

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a moderately polar solvent and is expected to have moderate success in dissolving the compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the predominantly polar nature of the two benzimidazole rings, the solubility in nonpolar solvents is expected to be very low.[7]

Table 2: Predicted Qualitative Solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond accepting and high polarity effectively solvate the polar benzimidazole moieties. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute. Solubility likely decreases with increasing alkyl chain length. |

| Isopropanol, n-Butanol | Moderate | Lower polarity compared to methanol and ethanol will likely reduce solvating power. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low | Low polarity and limited hydrogen bonding capacity. |

| Hydrocarbons | Hexane, Toluene | Very Low | Nonpolar nature is incompatible with the polar benzimidazole rings. |

Aqueous Solubility and pH Dependence

The aqueous solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is expected to be very low in neutral water due to its high predicted logP and crystalline nature.[8] However, the benzimidazole rings contain both basic and acidic nitrogen atoms, making the compound's aqueous solubility highly pH-dependent.

-

Acidic Conditions (low pH): The imidazole nitrogens can be protonated, forming a more soluble cationic species. Therefore, solubility is expected to increase significantly in acidic buffers.

-

Alkaline Conditions (high pH): The N-H protons on the imidazole rings are acidic and can be deprotonated in strong alkaline conditions to form an anionic species, which may also lead to an increase in solubility.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following protocols are provided as robust starting points for researchers.

Equilibrium Shake-Flask Method for Organic Solvents

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Preparation: Add an excess amount of solid 2,2'-ethane-1,2-diylbis-1H-benzimidazole to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: To each vial, add a known volume of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and/or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is best to sample from the upper portion of the supernatant.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the equilibrium shake-flask solubility assay.

pH-Dependent Aqueous Solubility Determination

This protocol is designed to understand how the solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole changes across a physiologically relevant pH range.

-

Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Equilibrium Measurement: Follow the same procedure as the equilibrium shake-flask method (steps 1-8 in section 3.1), but use the prepared aqueous buffers instead of organic solvents.

-

pH Measurement: After equilibration and before filtration, measure and record the final pH of each solution to account for any potential shifts.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate a pH-solubility profile.

Strategies for Solubility Enhancement

For many applications, particularly in drug development, the intrinsic solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole may be insufficient. The following are potential strategies to enhance its solubility.

Use of Co-solvents

The addition of a water-miscible organic solvent (a co-solvent) to an aqueous medium can significantly increase the solubility of hydrophobic compounds.

-

Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol.

-

Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of nonpolar solutes. It is crucial to keep the final concentration of the organic co-solvent low (typically <1-5%) in biological assays to avoid solvent-induced artifacts.

pH Adjustment

As discussed, adjusting the pH of the aqueous medium to either acidic or alkaline conditions can ionize the molecule and increase its solubility. This is a common and effective strategy for formulation development.

Use of Excipients

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent aqueous solubility. A phase solubility study can be conducted to determine the optimal type and concentration of cyclodextrin.

-

Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelles can solubilize poorly soluble compounds.

Caption: Strategies to address poor aqueous solubility.

Conclusion

The solubility of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is a critical parameter that influences its utility in both research and development. This technical guide has provided a comprehensive overview of its predicted solubility based on its physicochemical properties and the established behavior of benzimidazole derivatives. It is anticipated to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in lower-chain alcohols, and very low solubility in nonpolar solvents and neutral aqueous media. The provided experimental protocols offer a robust framework for the empirical determination of its solubility, and the outlined enhancement strategies provide practical approaches to overcome solubility challenges. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and efficient progression of projects involving this versatile molecule.

References

-

Akpa, A. S. J., Diomande, G. G. D., Zon, D., & Adjou, A. (n.d.). The physicochemical properties of synthesized bis-benzimidazole N-alkyl derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gurrla, S., Babu, Y. R., Vijayabhaskara Rao, M., & Madhavi Latha, B. (n.d.). Physicochemical parameters of Bis type Benzimidazole derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

- Srivastava, S. K., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4172-4177.

-

Šindelář, Z., & Kopel, P. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved January 15, 2026, from [Link]

-

A comprehensive study of N-butyl-1H-benzimidazole. (2021). PeerJ. Physical chemistry, 3, e19. [Link]

- Domańska, U., & Bogel-Łukasik, R. (2003). Solubility of Benzimidazoles in Alcohols.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Šindelář, Z., & Kopel, P. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

National Center for Biotechnology Information. (n.d.). 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole). PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole. PubChem. Retrieved January 15, 2026, from [Link]

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Zhang, Y., et al. (2012). 2,2'-(Ethane-1,2-diyl)bis-(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1321.

Sources

- 1. 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | C16H14N4 | CID 254320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,2'-ethane-1,2-diylbis-1H-benzimidazole

Foreword: Understanding the Thermal Fortitude of a Key Heterocyclic Building Block

To researchers, scientists, and professionals in drug development, the physical and chemical stability of molecular entities is a cornerstone of robust and reliable research. Among the vast landscape of heterocyclic compounds, benzimidazole derivatives hold a place of prominence due to their wide-ranging biological activities. The compound 2,2'-ethane-1,2-diylbis-1H-benzimidazole, a symmetrical molecule featuring two benzimidazole units linked by an ethane bridge, serves as a critical building block in medicinal chemistry and materials science. Its thermal stability is a key parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2,2'-ethane-1,2-diylbis-1H-benzimidazole, grounded in established analytical techniques and extrapolated from the behavior of structurally related compounds. While specific experimental data for this exact molecule is not extensively published, this paper constructs a predictive analysis based on the known high thermal resilience of the benzimidazole core.

Synthesis and Physicochemical Properties

A robust and well-documented method for the synthesis of 2,2'-ethane-1,2-diylbis-1H-benzimidazole involves the condensation reaction of o-phenylenediamine with succinic acid.[1]

Synthesis Protocol

A mixture of o-phenylenediamine and succinic acid is refluxed in the presence of hydrochloric acid. The acidic medium facilitates the cyclization and formation of the benzimidazole rings. Upon cooling, the product precipitates and can be purified by recrystallization.[1]

Table 1: Physicochemical Properties of 2,2'-ethane-1,2-diylbis-1H-benzimidazole

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₄ | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| Melting Point | 360 °C | [2] |

| Appearance | Colorless crystals | [1] |

Thermal Analysis: A Predictive Assessment

The thermal stability of 2,2'-ethane-1,2-diylbis-1H-benzimidazole is predicted to be high, a characteristic feature of the benzimidazole ring system.[3][4] The decomposition profile is likely to be a multi-stage process, initiated by the cleavage of the more susceptible ethane linker, followed by the degradation of the highly stable benzimidazole rings at elevated temperatures.

Predicted Thermal Decomposition Profile

Based on the analysis of related benzimidazole derivatives, the thermal decomposition of 2,2'-ethane-1,2-diylbis-1H-benzimidazole under an inert nitrogen atmosphere is anticipated to proceed as follows:

-

Initial Stability: The compound is expected to be stable up to its melting point of 360 °C.

-

First Decomposition Stage (ca. 380-450 °C): This stage is likely to involve the homolytic cleavage of the C-C bond in the ethane bridge, leading to the formation of benzimidazole radicals. These radicals could subsequently abstract hydrogen atoms to form 2-methylbenzimidazole or undergo other secondary reactions.

-

Second Decomposition Stage (ca. 450-600 °C): This higher temperature range would see the progressive breakdown of the benzimidazole rings themselves, a process known to require significant thermal energy. This would result in the evolution of various gaseous products.

-

Char Residue: A significant amount of carbonaceous char residue is expected to remain at the end of the analysis, which is typical for aromatic heterocyclic compounds.

Experimental Workflow for Thermal Characterization

To experimentally validate the predicted thermal behavior, a suite of thermal analysis techniques should be employed. The following section details the self-validating experimental protocols for a comprehensive investigation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to determine the thermal stability, decomposition temperatures, and associated heat flow.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards. Calibrate the DSC instrument for temperature and enthalpy using indium as a standard.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 2,2'-ethane-1,2-diylbis-1H-benzimidazole into an alumina crucible.

-

Analysis Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: 30 °C to 800 °C.

-

-

Data Acquisition: Record the mass loss (TGA), the derivative of mass loss (DTG), and the heat flow (DSC) as a function of temperature.

Caption: Workflow for TGA-DSC analysis.